4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex molecule, intricately designed for advanced applications in scientific research. Its structural uniqueness offers potential in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide generally involves multi-step organic synthesis. Starting materials often include isoquinoline, sulfonyl chlorides, and substituted phenyl oxadiazoles. Key reactions include nucleophilic substitution, sulfonylation, and amide bond formation.
Industrial Production Methods
Industrial production of this compound necessitates stringent conditions, involving high-purity reagents and precise control of reaction parameters. Techniques such as high-performance liquid chromatography (HPLC) are critical for product purification and quality assurance.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: engages in diverse chemical reactions:
Oxidation: Transforming functional groups, often using reagents like potassium permanganate.
Reduction: Often employing hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic, depending on the functional group targeted.
Common Reagents and Conditions
Key reagents include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Depending on the reaction conditions, products vary from oxidized derivatives to reduced forms or substituted analogs.
Scientific Research Applications
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: is pivotal in:
Chemistry: : As a reagent in synthetic pathways.
Biology: : Investigating enzyme interactions.
Medicine: : Potential therapeutic applications in treating specific conditions.
Industry: : Used in manufacturing specialized chemicals.
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets, influencing pathways within cells. Its structure allows it to modulate enzyme activity or receptor function, integral to its effectiveness in biological systems.
Comparison with Similar Compounds
In comparison with other sulfonyl-containing benzamides and oxadiazoles, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, enhancing its versatility in various applications.
Similar Compounds
Sulfonyl benzamides: : e.g., 4-sulfonyl-N-benzamide .
Oxadiazoles: : e.g., 5-(substituted phenyl)-1,3,4-oxadiazoles .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O7S/c1-4-38-25-17-23(18-26(39-5-2)27(25)40-6-3)29-32-33-30(41-29)31-28(35)21-11-13-24(14-12-21)42(36,37)34-16-15-20-9-7-8-10-22(20)19-34/h7-14,17-18H,4-6,15-16,19H2,1-3H3,(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXOHZOYVIGNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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